molecular formula C16H21NO3 B1679513 Rolipram CAS No. 61413-54-5

Rolipram

Cat. No.: B1679513
CAS No.: 61413-54-5
M. Wt: 275.34 g/mol
InChI Key: HJORMJIFDVBMOB-UHFFFAOYSA-N
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Mechanism of Action

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular messenger .

Target of Action

This compound primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . These enzymes play a crucial role in the hydrolysis of cAMP, thereby regulating cellular responses to various extracellular signals .

Mode of Action

This compound acts by inhibiting PDE4, thereby preventing the hydrolysis of cAMP. This leads to an increase in intracellular cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), leading to the activation of various downstream genes .

Biochemical Pathways

The increase in cAMP levels due to this compound’s action affects several biochemical pathways. It stimulates the cAMP/PKA/26S and cAMP/exchange protein directly activated by cAMP (EPAC)/ERK signaling pathways . This leads to the upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bcl-2-associated X protein (Bax), reducing apoptosis. It also downregulates pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α, thereby restraining neuroinflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound has a bioavailability of 75% and an elimination half-life of 3 hours .

Result of Action

The inhibition of PDE4 by this compound leads to several molecular and cellular effects. It reduces amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . It also increases the activity of proteasomes, reducing the burden of protein aggregates . These effects can improve spatial memory in mice engineered to have aggregate build-up .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of endotoxic molecules, pro-inflammatory cytokines, hypoxia, and oxidative stress in the environment can contribute to secondary tissue damage . This compound’s anti-inflammatory properties can help mitigate these effects .

Biochemical Analysis

Biochemical Properties

Rolipram interacts with several enzymes and proteins, primarily those associated with the cAMP signaling pathway. It inhibits multiple isozymes of PDE4, including PDE4A, PDE4B, and PDE4D . The inhibition of PDE4 by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and subsequently CREB . CREB promotes the transcription of genes related to synaptic plasticity and neurogenesis, like the neurotrophic factor BDNF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response in cardiac fibroblasts, which could potentially protect against endotoxic cardiac dysfunction . In another study, this compound was found to inhibit cardiomyocytes apoptosis, thereby potentially protecting against myocardial ischemia/reperfusion injury . Furthermore, this compound has been shown to reduce amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, potentially mitigating cognitive deficits and depression-like behavior .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its inhibition of PDE4, leading to an increase in cAMP levels. This increase in cAMP activates PKA, leading to the phosphorylation and activation of CREB . CREB then promotes the transcription of genes related to synaptic plasticity and neurogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase through PDE4B and/or PDE4D isoform inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve cognitive function in numerous rodent models of Alzheimer’s disease, diabetes, and chemobrain over time . Furthermore, it has been found to enhance the inotropic effect of rat heart by activating SERCA2a .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study involving APP/PS1/tau mice, daily intraperitoneal injections of this compound for 10 days led to significant improvements in cognitive decline as well as anxiety- and depression-like behaviors .

Metabolic Pathways

This leads to an increase in cAMP levels, which can have various downstream effects, including the activation of PKA and the subsequent phosphorylation and activation of CREB .

Transport and Distribution

It is known that this compound is a small molecule that can readily cross cell membranes to exert its effects .

Subcellular Localization

The subcellular localization of this compound-sensitive, cAMP-specific phosphodiesterases has been studied, with findings suggesting that different splicing variants derived from the PDE4D gene are targeted to discrete subcellular compartments . This differential targeting allows for the spatial and temporal control of cAMP within cells, thereby regulating the intensity and duration of intracellular messenger-mediated signal transduction .

Properties

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044124
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
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Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61413-54-5
Record name Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolipram [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01954
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Record name rolipram
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125
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Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
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Record name Rolipram
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Record name ROLIPRAM
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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